molecular formula C15H14N2O3S B5730752 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No. B5730752
M. Wt: 302.4 g/mol
InChI Key: ODCBDJGBLYDTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidothiazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels that supply nutrients to tumors). Additionally, this compound has shown anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one. One of the most promising directions is to further investigate its anti-cancer activity and its potential use in cancer therapy. Additionally, this compound could be studied for its potential applications in other fields, such as anti-inflammatory and antioxidant therapies. Further studies are also needed to determine its safety and efficacy in vivo and in clinical trials.
In conclusion, this compound is a promising compound that has shown potential as an anti-cancer agent and has other potential applications in various fields. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and there are several future directions for further research.

Synthesis Methods

The synthesis of 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminobenzamide with ethyl 2-bromo-2-phenylacetate in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2-mercapto-1,3-thiazole-5-carboxylic acid to obtain the final product.

Scientific Research Applications

The scientific research on 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has focused on its potential applications in various fields. One of the most promising applications is in the field of medicine, where this compound has shown potential as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

8-phenacyloxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-12(11-5-2-1-3-6-11)10-20-13-9-14(19)17-7-4-8-21-15(17)16-13/h1-3,5-6,9H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCBDJGBLYDTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2SC1)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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